![molecular formula C7H14O3 B14150451 [2-(2-Methoxyethoxy)ethoxy]ethene CAS No. 4413-28-9](/img/structure/B14150451.png)
[2-(2-Methoxyethoxy)ethoxy]ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Methoxyethoxy)ethoxy]ethene: is an organic compound with the molecular formula C7H14O3 2-Methoxyethyl vinyl ether . This compound is characterized by the presence of a vinyl group attached to a chain of ethylene glycol units, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Methoxyethoxy)ethoxy]ethene typically involves the reaction of 2-(2-Methoxyethoxy)ethanol with acetylene in the presence of a base such as potassium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(2-Methoxyethoxy)ethoxy]ethene can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.
Reduction: This compound can be reduced to form corresponding alcohols or ethers.
Substitution: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, including and .
Major Products Formed:
Oxidation: Formation of , , or .
Reduction: Formation of or .
Substitution: Formation of .
Applications De Recherche Scientifique
Chemistry: [2-(2-Methoxyethoxy)ethoxy]ethene is used as a monomer in the synthesis of polymers and copolymers . It is also employed in the preparation of functionalized materials for various applications.
Biology: In biological research, this compound is used as a cross-linking agent for the modification of biomolecules. It is also utilized in the synthesis of biocompatible materials for medical applications.
Medicine: this compound is explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers . It is also investigated for its role in the development of therapeutic agents .
Industry: In industrial applications, this compound is used as a solvent and intermediate in the production of various chemicals. It is also employed in the formulation of coatings , adhesives , and sealants .
Mécanisme D'action
The mechanism of action of [2-(2-Methoxyethoxy)ethoxy]ethene involves its ability to undergo polymerization reactions. The vinyl group in the molecule acts as a reactive site, allowing it to form polymers with specific properties. The compound can also interact with biological molecules through cross-linking reactions, leading to the formation of biocompatible materials .
Comparaison Avec Des Composés Similaires
- 2-(2-Methoxyethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
Uniqueness: [2-(2-Methoxyethoxy)ethoxy]ethene is unique due to its vinyl group , which provides it with distinct reactivity compared to other similar compounds. This reactivity makes it a valuable monomer for the synthesis of polymers and copolymers with tailored properties. Additionally, its ability to form biocompatible materials sets it apart from other compounds in its class.
Propriétés
IUPAC Name |
1-(2-ethenoxyethoxy)-2-methoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-9-6-7-10-5-4-8-2/h3H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQIGVLDESBKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571915 |
Source


|
| Record name | [2-(2-Methoxyethoxy)ethoxy]ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4413-28-9 |
Source


|
| Record name | [2-(2-Methoxyethoxy)ethoxy]ethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide](/img/structure/B14150372.png)
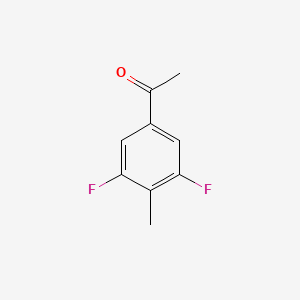
![(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione](/img/structure/B14150388.png)
![Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14150402.png)
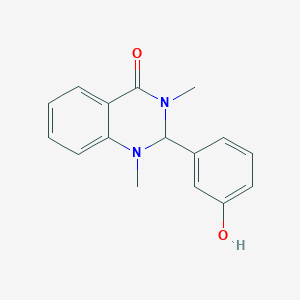
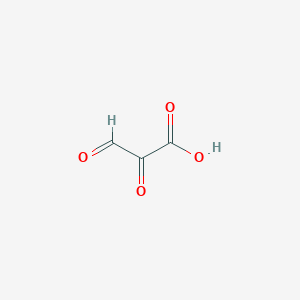
![5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14150419.png)
![9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene](/img/structure/B14150430.png)
![3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14150431.png)
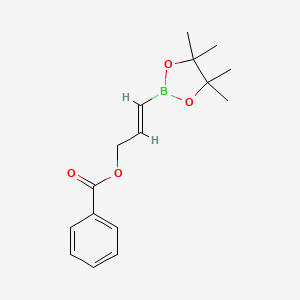

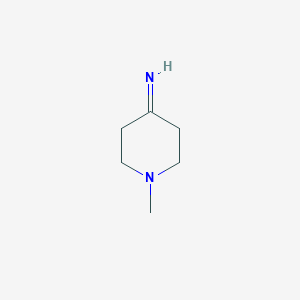
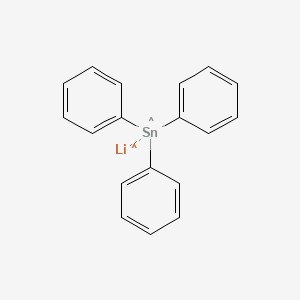
![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
